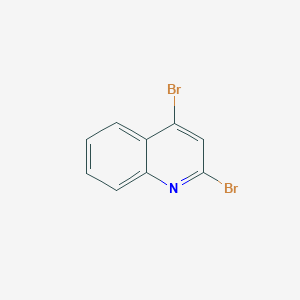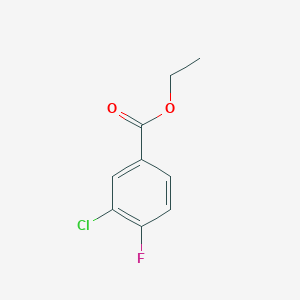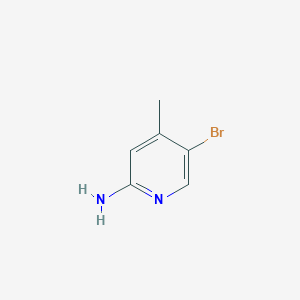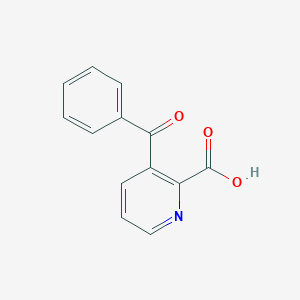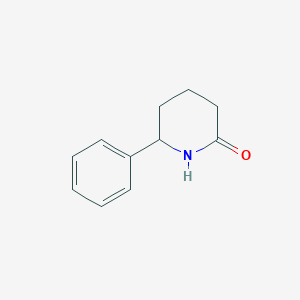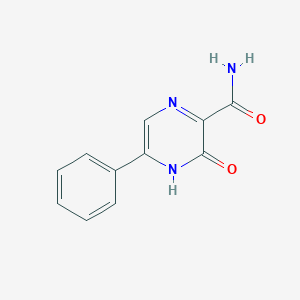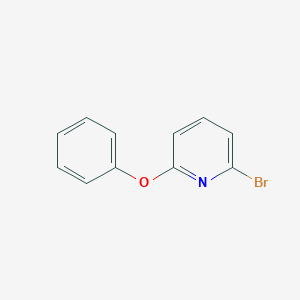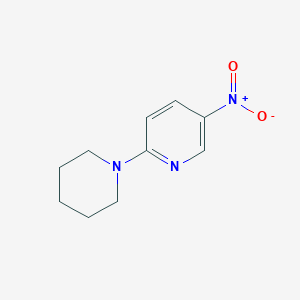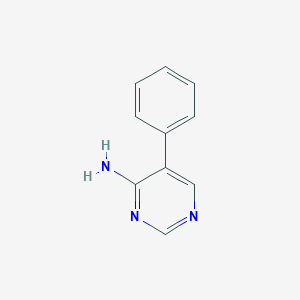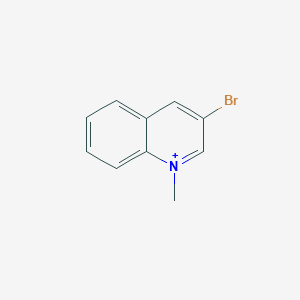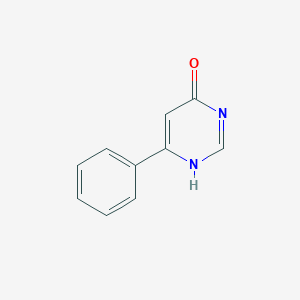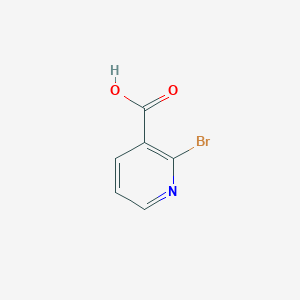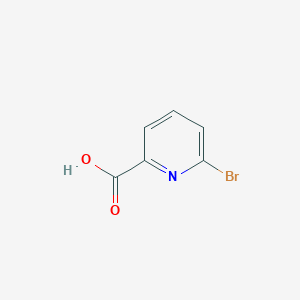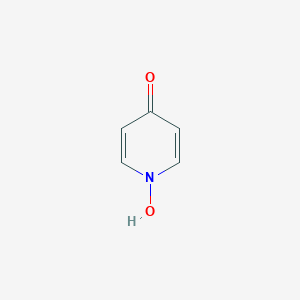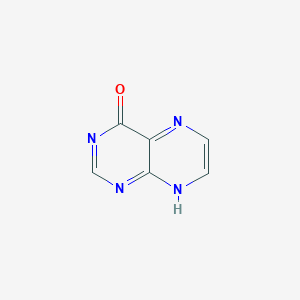
Pteridin-4-ol
Übersicht
Beschreibung
Pteridin-4-ol, also known as 4-Hydroxypteridine, is a chemical compound with the formula C6H4N4O . It is an aromatic organic compound composed of fused pyrimidine and pyrazine rings . Pteridin-4-ol is a part of the pteridine family, which are heterocyclic compounds involved in a wide range of biological functions .
Synthesis Analysis
Pteridin-4-ol can be synthesized through a process involving chlorine, dichloromethane, and toluene . In one example, a suspension of 4-hydroxypteridine in dichloromethane was cooled and a solution of triphenyl phosphite in dichloromethane was added simultaneously with the addition of chlorine gas . The mixture was then allowed to warm and a solution of 2- [4- (t-butyl)phenyl]ethanol in dichloromethane was added .Molecular Structure Analysis
The molecular structure of Pteridin-4-ol consists of a pteridine core, which is a fused pyrimidine and pyrazine ring . The molecular weight of Pteridin-4-ol is 148.12 .Chemical Reactions Analysis
While specific chemical reactions involving Pteridin-4-ol are not detailed in the search results, it’s worth noting that pteridine derivatives, including Pteridin-4-ol, are involved in numerous photobiological processes .Physical And Chemical Properties Analysis
Pteridin-4-ol has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility ranges from very soluble to soluble .Wissenschaftliche Forschungsanwendungen
Molecular Targets and Inhibitory Functions
Virtual Screening for Novel Inhibitors Pteridin-4-ol derivatives have been identified as potential inhibitors for specific toxins and enzymes. For example, in the context of Ricin, a potent toxin, certain Pteridin-4-ol derivatives were found through virtual screening to have higher binding affinity compared to known inhibitory molecules. These derivatives interact with key residues of the toxin's active site, showing promise as effective inhibitors. Although preliminary, this suggests the potential of Pteridin-4-ol derivatives in mitigating the effects of certain toxins (Mishra & Prasad, 2011).
Targeting Visceral Leishmaniasis Another application involves targeting visceral leishmaniasis, a tropical disease. Pteridin-4-ol derivatives have shown potential in inhibiting pteridine reductase 1, a key enzyme in Leishmania parasites. This inhibition can lead to effective treatment options for this neglected disease (Kaur et al., 2010).
Antitumor and Antiproliferative Activities
Pteridin-7(8H)-one-Based Inhibitors Pteridin-4-ol derivatives have also been investigated for their antitumor and antiproliferative activities. Specifically, pteridin-7(8H)-one, a derivative, has been used as a scaffold for potent FLT3 inhibitors, showcasing significant antitumor activities. These inhibitors effectively suppress the phosphorylation of FLT3 and its downstream pathways, leading to cell cycle arrest and apoptosis in tumor cells, highlighting their potential in acute myeloid leukemia treatment (Sun et al., 2016).
Synthesis and Antiproliferative Activity The synthesis of new pteridin-7(8H)-one derivatives has revealed compounds with notable antiproliferative activities against various cell lines. These compounds induce morphological changes and apoptosis, altering the expression of significant regulatory proteins. This points towards the potential of these derivatives in cancer treatment and the importance of understanding their structure-activity relationship (Li et al., 2018).
Safety And Hazards
Pteridin-4-ol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling Pteridin-4-ol .
Eigenschaften
IUPAC Name |
3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUXWWWOUNMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220263 | |
| Record name | Pteridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pteridin-4-ol | |
CAS RN |
700-47-0 | |
| Record name | 4-Hydroxypteridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pteridin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pteridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pteridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pteridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



